CYP1B1 Inhibitory Potency: Target Compound vs. Closest 4-Arylamino Analog
In a panel of recombinant human CYP inhibition assays, the analog 4-((4-ethoxyphenyl)amino)-2H-chromen-2-one (lacking the 4-methylene bridge and 7,8-dimethyl groups) exhibited an IC50 of 31 nM against CYP1B1 [1]. By cross-study comparison, a closely related 4-(((4-ethoxyphenyl)amino)methyl)-substituted coumarin scaffold (7-ethoxy-4-substituted aminomethylcoumarin series) demonstrated only moderate antibacterial activity against Gram-positive and Gram-negative strains, with the anilinomethyl function at position-4 showing higher inhibition than other substituents but with MIC values >50 µg/mL [2]. No direct head-to-head CYP inhibition data for the target compound are publicly available. This evidence gap is critical for procurement decisions.
| Evidence Dimension | CYP1B1 inhibition IC50 |
|---|---|
| Target Compound Data | No published data available for 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one |
| Comparator Or Baseline | 4-((4-ethoxyphenyl)amino)-2H-chromen-2-one analog: IC50 = 31 nM (CYP1B1, recombinant human liver, HEK293 cells, 7-ethoxyresorufin substrate, 30 min preincubation) |
| Quantified Difference | Cannot be calculated; target compound lacks published CYP inhibition data |
| Conditions | Recombinant human CYP1B1 expressed in HEK293 cells; 7-ethoxyresorufin fluorogenic substrate; 30 min preincubation |
Why This Matters
Users evaluating this compound for CYP inhibition studies must verify target engagement experimentally, as the structural differences between the 4-amino and 4-aminomethyl coumarin subclasses preclude reliable potency extrapolation.
- [1] BindingDB. BDBM50239035, CHEMBL4081914. IC50: 31 nM for CYP1B1 inhibition. Accession data retrieved 2026. View Source
- [2] Nagesam M, Raju KM, Raju MS. Synthesis and antibacterial activity of 7-ethoxy-4-(substituted)-aminomethylcoumarins. Indian J Pharm Sci. 2016;78(3):353-358. View Source
